Lithium tetramethylpiperidide
Overview
Description
Lithium tetramethylpiperidide is a chemical compound with the molecular formula LiC₉H₁₈N. It is widely used as a non-nucleophilic base in organic synthesis due to its high steric hindrance, which prevents it from participating in nucleophilic reactions .
Mechanism of Action
Target of Action
Lithium Tetramethylpiperidide (LiTMP) is primarily used as a non-nucleophilic base . It is comparable to LiHMDS in terms of steric hindrance . Its primary targets are the protons of various substrates, which it deprotonates during reactions .
Mode of Action
LiTMP operates by deprotonating various substrates. It is synthesized by the deprotonation of 2,2,6,6-tetramethylpiperidine with n-butyllithium at -78°C . This reaction can also be performed at 0°C .
Biochemical Pathways
LiTMP is involved in the synthesis of enamines from terminal epoxides through trans-α-lithiated epoxide as an intermediate . It is also used for the ortholithiation of arenes such as 1,3-bis(trifluoromethyl)benzene, 4,4-dimethyl-2-phenyl-2-oxazoline, 1,4-bis(trifluoromethyl)benzene, and 1,3-dimethoxybenzene .
Result of Action
The result of LiTMP’s action is the formation of new compounds through the deprotonation of substrates and subsequent reactions . For example, it can be used to synthesize enamines from terminal epoxides .
Action Environment
The action of LiTMP is influenced by environmental factors such as temperature and solvent. For instance, the synthesis of LiTMP can be performed at -78°C or 0°C . The compound is stable in a THF/ethylbenzene solvent mixture .
Biochemical Analysis
Biochemical Properties
Lithium tetramethylpiperidide plays a significant role in biochemical reactions as a strong base. It is used in the synthesis of enamines from terminal epoxides and for ortholithiation of arenes . The compound interacts with various enzymes and proteins, primarily through deprotonation reactions. For instance, it can deprotonate methoxy-substituted arenes in the presence of Lewis donor ligands . These interactions are crucial for facilitating various organic transformations in biochemical research.
Cellular Effects
The effects of this compound on cellular processes are primarily related to its strong basicity. It can influence cell signaling pathways by altering the pH of the cellular environment, which in turn can affect enzyme activity and gene expression. The compound’s impact on cellular metabolism includes the potential to disrupt normal metabolic processes due to its strong deprotonating ability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through deprotonation reactions. It binds to protons in various biomolecules, leading to the formation of lithium salts and the corresponding deprotonated species . This mechanism is essential for its role as a non-nucleophilic base in organic synthesis. The compound’s steric hindrance also plays a role in its interactions, preventing unwanted side reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable in a tetrahydrofuran (THF) and ethylbenzene solvent mixture, which helps maintain its reactivity over extended periods . Long-term exposure to air and moisture can lead to degradation, reducing its effectiveness in biochemical reactions.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can effectively deprotonate target molecules without causing significant toxicity. At high doses, it may exhibit toxic effects, including disruption of normal cellular functions and potential damage to tissues . These adverse effects highlight the importance of careful dosage control in experimental settings.
Metabolic Pathways
This compound is involved in metabolic pathways that require strong bases for deprotonation reactions. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels . The compound’s role in these pathways is crucial for various synthetic and biochemical applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its chemical properties. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation are influenced by its strong basicity and steric hindrance, which can affect its distribution within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is determined by its chemical structure and interactions with cellular components. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These factors influence the compound’s activity and function within the cell, affecting its overall biochemical effects.
Preparation Methods
Lithium tetramethylpiperidide is synthesized by the deprotonation of 2,2,6,6-tetramethylpiperidine using n-butyllithium. The reaction is typically carried out at low temperatures, around -78°C, to ensure the stability of the compound . The compound is stable in a mixture of tetrahydrofuran and ethylbenzene and is commercially available in this form .
Synthetic Route:
Reactants: 2,2,6,6-tetramethylpiperidine and n-butyllithium.
Conditions: The reaction is performed at -78°C, although recent studies suggest it can also be carried out at 0°C.
Procedure: The 2,2,6,6-tetramethylpiperidine is dissolved in anhydrous tetrahydrofuran, and n-butyllithium is added slowly under a nitrogen atmosphere.
Chemical Reactions Analysis
Lithium tetramethylpiperidide primarily acts as a strong base in various organic reactions. It is known for its non-nucleophilic nature, making it suitable for deprotonation reactions without participating in side reactions.
Types of Reactions:
Deprotonation: It is used to deprotonate weak acids, forming corresponding lithium salts.
Ortholithiation: It can induce ortho-lithiation in aromatic compounds, facilitating further functionalization.
Common Reagents and Conditions:
Reagents: Often used with tetrahydrofuran as a solvent.
Conditions: Reactions are typically carried out at low temperatures to maintain stability and control reactivity.
Major Products:
Lithium Salts: Formed from deprotonation reactions.
Functionalized Aromatics: Resulting from ortho-lithiation processes.
Scientific Research Applications
Lithium tetramethylpiperidide has a broad range of applications in scientific research, particularly in organic synthesis and material science.
Chemistry:
Synthesis of Enamines: It is used to synthesize enamines from terminal epoxides through trans-α-lithiated epoxide intermediates.
Ortholithiation: Facilitates the ortho-lithiation of arenes, which is crucial for the synthesis of complex aromatic compounds.
Biology and Medicine:
Pharmaceuticals: Used in the synthesis of various pharmaceutical intermediates due to its strong base properties and non-nucleophilic nature.
Industry:
Material Science: Employed in the preparation of advanced materials and polymers.
Comparison with Similar Compounds
Lithium Diisopropylamide (LiC₆H₁₄LiN): Another strong base used in organic synthesis, but with different steric properties.
Lithium Hexamethyldisilazide (LiC₆H₁₈LiNSi₂): Similar in function but differs in steric hindrance and solubility.
Uniqueness:
Properties
IUPAC Name |
lithium;2,2,6,6-tetramethylpiperidin-1-ide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N.Li/c1-8(2)6-5-7-9(3,4)10-8;/h5-7H2,1-4H3;/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANYSGBYRTLOUPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1(CCCC([N-]1)(C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18LiN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453330 | |
Record name | lithium tetramethylpiperidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38227-87-1 | |
Record name | lithium tetramethylpiperidide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453330 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 38227-87-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does lithium tetramethylpiperidide interact with its target molecules?
A1: LiTMP functions primarily as a strong base due to the significant electron-donating effect of the four methyl groups surrounding the nitrogen atom in the tetramethylpiperidide (TMP) anion. This electron donation increases the negative charge density on the nitrogen, making it highly reactive towards acidic protons.
Q2: What are the downstream effects after this compound deprotonates a molecule?
A2: Deprotonation by LiTMP generates a carbanion, which is a highly reactive intermediate capable of undergoing various reactions, including:
- Nucleophilic additions: The carbanion can act as a nucleophile, attacking electrophilic centers in molecules like aldehydes, ketones, and esters. [, ]
- Alkylations: Reaction with alkyl halides leads to the formation of new carbon-carbon bonds, enabling the construction of more complex molecules. []
- Elimination reactions: In specific cases, deprotonation by LiTMP can lead to the elimination of a leaving group, forming an alkene. []
- Formation of other organometallic reagents: The carbanion can react with metal salts to generate other organometallic species, such as organocopper or organozinc reagents, which have distinct reactivities. []
Q3: What is the molecular formula, weight, and relevant spectroscopic data for this compound?
A3:
- 6Li NMR (THF): LiTMP exhibits distinct signals depending on its aggregation state (monomer, dimer) and the presence of coordinating species. [, ]
- 15N NMR (THF): Can provide information about the nitrogen environment and potential coordination to lithium. []
Q4: What are the considerations regarding material compatibility and stability of this compound?
A4: LiTMP is highly reactive towards air and moisture, necessitating handling under inert atmosphere (e.g., nitrogen or argon) using dry solvents and glassware. [] Its stability is also temperature-dependent, with decomposition occurring at higher temperatures.
Q5: What are the notable applications of this compound in organic synthesis?
A5: LiTMP is a versatile reagent involved in various synthetic transformations:
- Regioselective deprotonation: The bulky nature of the TMP anion allows for selective deprotonation of less hindered protons, facilitating regiospecific functionalization of molecules. [, , ]
- Aryne generation: LiTMP is widely used in the generation of arynes, highly reactive intermediates, from aryl halides. These arynes can undergo various cycloaddition and insertion reactions, leading to diverse aromatic compounds. [, , ]
- Metal-halogen exchange: LiTMP can participate in metal-halogen exchange reactions, converting aryl or vinyl halides to their corresponding organolithium species, which are valuable intermediates in organic synthesis. [, ]
Q6: How does the structure of this compound influence its reactivity and selectivity in these reactions?
A6: The bulky TMP anion significantly influences LiTMP's reactivity by:
- Promoting kinetic deprotonation: The steric hindrance favors deprotonation at less hindered sites, leading to kinetic selectivity. []
- Influencing aggregation state: LiTMP exists in a dimer-monomer equilibrium, and this equilibrium is sensitive to factors like solvent, temperature, and the presence of coordinating species. The aggregation state can significantly affect reactivity and selectivity. [, ]
- Directing the approach of electrophiles: The bulky TMP anion can influence the trajectory of electrophilic attack, leading to stereoselective transformations. [, ]
Q7: How is computational chemistry used to study this compound and its reactions?
A7: Computational methods, particularly density functional theory (DFT), are valuable tools for:
- Structure determination: DFT calculations can predict the geometries and energies of LiTMP aggregates (monomers, dimers) and mixed aggregates with other lithium species, such as enolates or halides. [, ]
- Mechanistic studies: Computational modeling can provide insights into the mechanisms of LiTMP-mediated reactions, including transition state structures and activation energies, offering a deeper understanding of reactivity and selectivity. [, ]
- Solvent effects: Calculations can model the influence of different solvents on LiTMP aggregation and reactivity, providing guidance for optimizing reaction conditions. []
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